Alloside B

Description

Properties

CAS No. |

142735-55-5 |

|---|---|

Molecular Formula |

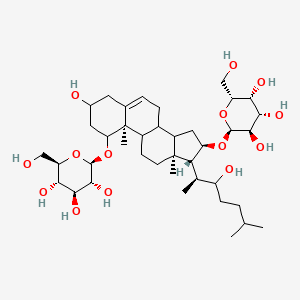

C39H66O14 |

Molecular Weight |

758.9 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(10R,13S,16R,17R)-3-hydroxy-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H66O14/c1-17(2)6-9-24(43)18(3)29-25(50-36-34(48)32(46)30(44)26(15-40)51-36)14-23-21-8-7-19-12-20(42)13-28(39(19,5)22(21)10-11-38(23,29)4)53-37-35(49)33(47)31(45)27(16-41)52-37/h7,17-18,20-37,40-49H,6,8-16H2,1-5H3/t18-,20?,21?,22?,23?,24?,25-,26-,27-,28?,29+,30+,31-,32+,33+,34-,35-,36+,37+,38+,39+/m1/s1 |

InChI Key |

JPJDIOVDAAVUNF-VQEDGKDMSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](CC2[C@@]1(CCC3C2CC=C4[C@@]3(C(CC(C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)C(CCC(C)C)O |

Canonical SMILES |

CC(C)CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(C(CC(C4)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)OC6C(C(C(C(O6)CO)O)O)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Characterization of Alloside B

Botanical Sources and Distribution within the Allium Genus

Alloside B has been identified in several species within the Allium genus, which is known for being a rich source of various bioactive compounds, including saponins (B1172615). nih.govdntb.gov.ua

Primary Isolation from Allium sativum (Garlic)

While not explicitly stated as the primary source in the provided search results, Allium sativum (garlic) is a significant source of steroidal saponins, the class of compounds to which this compound belongs. Studies on the isolation of steroidal saponins from garlic have been reported. tandfonline.comtandfonline.comresearchgate.net

Identification in Other Allium Species (e.g., Allium elburzense, Anzur Onion, Garden Onion)

This compound has been specifically reported in several other Allium species. It has been found in Allium elburzense nih.govresearchgate.net, Anzur onion (Allium stipitatum or Allium suworowii) dntb.gov.uanih.govjst.go.jpresearchgate.netknapsackfamily.com, and garden onion (Allium cepa). foodb.cabiodeep.cnbiodeep.cn Garden onion (Allium cepa) is a widely cultivated vegetable with various cultivars. missouribotanicalgarden.orgnativeplanttrust.org

Advanced Methodologies for Isolation and Purification

The isolation and purification of steroidal saponins, including this compound, from complex plant matrices like Allium species require advanced chromatographic techniques.

Chromatographic Techniques for Complex Mixtures (e.g., High-Speed Counter-Current Chromatography, HPLC)

Chromatographic methods are widely employed for the separation and purification of natural products from Allium extracts. Techniques such as High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC) are particularly useful for handling complex mixtures like steroidal saponins. tandfonline.comtandfonline.comresearchgate.netcuestionesdefisioterapia.comnih.govaaspjournal.orgconicet.gov.arnih.govinnovareacademics.inumass.eduresearchgate.net

HSCCC, a liquid-liquid chromatography technique, is noted for eliminating irreversible adsorption onto a solid support, which is an advantage in isolating natural products. tandfonline.comumass.edu It has been successfully applied for the preparative separation and purification of steroidal saponins from garlic. tandfonline.comtandfonline.comresearchgate.net For instance, HSCCC coupled with evaporative light scattering detection (ELSD) has been used for the one-step separation of steroidal saponins from crude garlic extracts. tandfonline.comtandfonline.comresearchgate.net

HPLC, particularly reversed-phase HPLC (RP-HPLC), is another commonly used methodology for the analysis and purification of compounds from Allium species. nih.govconicet.gov.arinnovareacademics.inresearchgate.net It offers superior resolving power due to high-pressure separation conditions. innovareacademics.in HPLC has been used to determine the purity of isolated compounds, including steroidal saponins from garlic. tandfonline.comtandfonline.comresearchgate.net

Other chromatographic techniques mentioned in the context of Allium compound isolation include column chromatography (CC), thin layer chromatography (TLC), and paper chromatography (PC), often used in initial fractionation steps. cuestionesdefisioterapia.comnih.govconicet.gov.arinnovareacademics.insci-hub.se

Optimization of Extraction and Separation Protocols

Optimization of extraction and separation protocols is crucial for efficient isolation of natural compounds from plant materials. While specific detailed optimization protocols solely for this compound are not extensively detailed in the provided snippets, the general principles applied to Allium compounds involve considering factors such as the extraction solvent, temperature, and time to maximize the yield and purity of target compounds. aaspjournal.org For instance, studies on isolating sulfur-containing compounds from Allium have investigated different extraction solvents like water, methanol, ethanol, acetone, and aqueous acetone, as well as extraction temperatures. aaspjournal.org The use of acidified organic solvents can also be employed to inactivate enzymes that might degrade the target compounds. conicet.gov.ar

Chromatographic separation protocols, including solvent systems for HSCCC and mobile phases for HPLC, are optimized to achieve effective separation of compounds with similar structures, such as steroidal saponins. tandfonline.comtandfonline.comresearchgate.netsci-hub.sesci-hub.se

Comprehensive Structural Elucidation of this compound

The structural elucidation of this compound relies on comprehensive spectroscopic and chemical methods. The structure of this compound is described as a steroidal glycoside with a cholesterol-derived aglycone linked to sugar molecules, typically glucose and galactose. ontosight.ai The specific arrangement of these sugar units and the stereochemistry are critical to its structure. ontosight.ai

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR, including 1H and 13C NMR) and Mass Spectrometry (MS, including ESI-MS), are fundamental for determining the chemical structure of isolated compounds like this compound. ontosight.aitandfonline.comtandfonline.comresearchgate.netcuestionesdefisioterapia.comnih.govsci-hub.sesci-hub.seresearchgate.netresearchgate.netcolab.ws These techniques provide detailed information about the molecular weight, elemental composition, and the arrangement of atoms and functional groups within the molecule. Comparison of spectroscopic data with known compounds is also a common practice in structural elucidation. sci-hub.seresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex natural products like this compound. nih.govnumberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide invaluable data regarding the number and type of nuclei present, their chemical environments, and their connectivity. numberanalytics.com

¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, including their chemical shifts, multiplicity, and integration, which helps in determining the number of protons and their neighboring environments. ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, with chemical shifts providing insights into the hybridization and functional group attachments of carbon atoms. numberanalytics.com

For complex glycosides such as this compound, 2D NMR techniques are indispensable for assigning signals and establishing connectivities. Experiments like Correlation Spectroscopy (COSY) reveal proton-proton couplings, indicating adjacent protons within the molecule. numberanalytics.comresearchgate.net Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons, allowing for the assignment of carbon signals and the identification of correlations across one or multiple bonds, respectively. numberanalytics.comresearchgate.net These 2D NMR data are critical for piecing together the structure of both the aglycone and the glycosidic portions of this compound and determining how they are linked. researchgate.net

Mass Spectrometry (MS) and High-Resolution Techniques (e.g., ESI MS, MALDI-TOF MS)

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern. nih.govresearchgate.net High-resolution MS techniques are particularly important for determining the exact mass and thus the molecular formula of the compound. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of polar molecules like glycosides. It typically produces protonated or cationized molecules, such as [M+H]⁺ or [M+Na]⁺, in the positive mode. High-Resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. For this compound, the molecular formula has been reported as C₃₉H₆₆O₁₄ based on HR-ESIMS data.

Fragmentation patterns observed in MS/MS experiments (tandem mass spectrometry) can provide structural details by breaking down the molecule into smaller ions. Analysis of these fragments can help confirm the presence of specific substructures, including the aglycone and the sugar units, and their sequence in the glycoside.

An example of mass spectral data for this compound includes an MS2 mass spectrum obtained using LC-ESI-QQQ with a [M+Na]⁺ precursor ion.

Integration of Spectroscopic Data with Computational Methods (e.g., Computer-Assisted 3D Structure Elucidation, CASE-3D)

The complexity of natural product structures often necessitates the integration of spectroscopic data with computational methods for comprehensive and accurate structure elucidation. Computer-Assisted Structure Elucidation (CASE) systems utilize spectroscopic data, particularly NMR data, to generate possible chemical structures. acdlabs.com

While specific applications of CASE-3D directly to this compound are not detailed in the provided sources, the principle involves using computational algorithms to process 1D and 2D NMR data, along with other spectroscopic information like MS data, to propose and rank plausible structures. acdlabs.com These methods can help resolve ambiguities that may arise from spectroscopic data alone, especially for molecules with complex ring systems or multiple stereocenters. acdlabs.com Computational tools can also be used to predict spectroscopic parameters for proposed structures, allowing for comparison with experimental data to validate the elucidation. acdlabs.com

Computational chemistry approaches, such as molecular mechanics or density functional theory (DFT) calculations, can further be used to explore the conformational space of the molecule and predict properties, although their direct application to the full 3D structure elucidation of this compound is not explicitly described in the search results. nih.govnih.gov However, computational methods are increasingly used in natural product research for tasks such as structural classification and analysis of interactions researchgate.netunpatti.ac.idmdpi.com.

Determination of Stereochemistry and Glycosidic Linkages

Determining the stereochemistry of the aglycone and the sugar units, as well as the nature and position of the glycosidic linkages, is a critical part of the structural characterization of this compound. ontosight.ai

The stereochemistry of chiral centers in the aglycone is typically determined through a combination of NMR data, including coupling constants and NOESY correlations, and potentially by comparison with known compounds or by chemical degradation and analysis of the products.

The stereochemistry of the anomeric carbon in the sugar unit (α or β configuration) and the position of the glycosidic linkage to the aglycone or to other sugar units are determined primarily through NMR spectroscopy. researchgate.netlibretexts.org The chemical shift and coupling constant of the anomeric proton (the proton on the anomeric carbon) are particularly diagnostic. researchgate.net The magnitude of the coupling constant between the anomeric proton and its adjacent proton (J₁,₂) provides information about their dihedral angle and thus the α or β configuration of the glycosidic bond. researchgate.netlibretexts.org Large coupling constants (typically > 7 Hz) are indicative of a trans-diaxial relationship, suggesting a β-glycosidic linkage in a pyranose ring, while smaller coupling constants (typically < 5 Hz) suggest an equatorial-axial or equatorial-equatorial relationship, consistent with an α-glycosidic linkage. libretexts.org

Furthermore, HMBC experiments can reveal correlations between the anomeric proton or carbon of a sugar unit and a carbon atom on the aglycone or another sugar, thereby establishing the position of the glycosidic linkage. researchgate.net

Allosides are glycosides containing allose as the sugar moiety. researchgate.netglycoscience.runih.govnih.gov The presence of a beta-D-allopyranosyl unit and its linkage position are determined using these spectroscopic methods. researchgate.netglycoscience.ru For instance, studies on other allose-containing glycosides have utilized 1D and 2D NMR to establish the presence of the allose unit and its beta anomeric configuration. researchgate.netglycoscience.ru The glycosidic linkage connects the anomeric carbon of the sugar to a hydroxyl group on the aglycone or another sugar, forming an O-glycosidic bond in the case of this compound. wikipedia.orgkhanacademy.org The specific carbon atoms involved in this linkage are determined through the analysis of 2D NMR data, particularly HMBC correlations. researchgate.netlibretexts.org

Table 1: Summary of Spectroscopic Techniques Used in this compound Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Number and type of protons, their environments, connectivity | Provides details on proton signals for both aglycone and sugar moieties. |

| ¹³C NMR | Carbon skeleton, hybridization, functional groups | Reveals carbon signals for structural fragments. |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon connectivities | Essential for assigning signals and establishing linkages within and between units. numberanalytics.comresearchgate.net |

| MS (ESI MS, HR-ESIMS) | Molecular weight, elemental composition, fragmentation | Determines molecular formula (e.g., C₃₉H₆₆O₁₄) and provides structural fragments. nih.govresearchgate.net |

Table 2: Reported Molecular Formula and Mass Data for this compound

| Data Type | Value | Notes |

| Molecular Formula | C₃₉H₆₆O₁₄ | Determined by HR-ESIMS. |

| Exact Mass | 758.9525 Da | Calculated based on molecular formula. |

| Observed Mass (e.g., [M+Na]⁺) | m/z 781.4450 (calculated for C₃₉H₆₆O₁₄Na) | Example of observed mass in MS. |

Note: The observed mass value is an example based on the molecular formula and a sodium adduct, commonly seen in ESI-MS.

The combined application of these spectroscopic techniques, supported by the principles of computational methods and a thorough understanding of glycosidic chemistry, allows for the complete and accurate determination of the complex structure of this compound, including its stereochemistry and glycosidic linkages.

Synthetic Strategies and Chemical Modification of Alloside B

Approaches to the Total Synthesis of Alloside B Aglycone and Glycosyl Moieties

The total synthesis of complex natural products like this compound involves the de novo construction of both the aglycone and glycosyl portions, followed by their coupling.

Aglycone Synthesis: The aglycone of this compound is a cholesterol derivative. The total synthesis of steroid skeletons is a well-established field, with various strategies developed over the years. These approaches often involve the construction of the characteristic four-ring system (A, B, C, and D) through a series of cyclization reactions, functional group interconversions, and stereochemical control. While specific routes for the total synthesis of the this compound aglycone are not detailed in the search results, general methods for steroid synthesis, including convergent and linear approaches, are relevant. libretexts.orgresearchgate.netsavemyexams.comscribd.com

Glycosyl Moiety Synthesis: this compound is reported to contain glucose and galactose units. ontosight.ai The synthesis of complex oligosaccharide chains, such as those found in this compound, typically involves the stepwise coupling of protected monosaccharide building blocks using various glycosylation strategies. The formation of specific glycosidic linkages with defined anomeric stereochemistry is a key challenge in this process. Although the precise sequence and linkages of the sugar units in this compound require detailed structural elucidation, the synthesis of activated sugar donors and the optimization of glycosylation reactions are fundamental aspects of constructing such glycosyl moieties.

Semisynthetic Derivatization of this compound

Semisynthetic derivatization involves using a naturally isolated compound, such as this compound, as a starting material for chemical modification. This approach can be more efficient than total synthesis for generating analogs. While specific examples of semisynthetic derivatization applied directly to this compound were not prominently found, methods developed for related steroidal glycosides and saponins (B1172615) are applicable by analogy.

Chemical Glycosylation Methods (e.g., for this compound-related structures)

Chemical glycosylation is a crucial method for synthesizing glycosides and their analogs. This involves forming a glycosidic bond between a sugar donor and an acceptor molecule (the aglycone or another sugar). Various methods have been developed to achieve control over the stereochemistry of the newly formed glycosidic linkage (α or β).

Relevant chemical glycosylation methods for steroidal glycosides and related structures include:

Modified Koenigs-Knorr Procedure: This classic method involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a heavy metal promoter.

Glycosyl Fluorides: Glycosyl fluorides can be used as glycosyl donors and activated by various reagents, including Lewis acids. sigmaaldrich.comsoton.ac.uknih.gov

Glycosyl Trichloroacetimidates: These are highly reactive glycosyl donors that can be activated by acidic catalysts. soton.ac.uk

Ligand-Controlled Glycosylation: Recent advancements have explored the use of ligands to control the stereoselectivity of glycosylation reactions, even with challenging substrates like pseudo-allosides.

These methods, while not explicitly demonstrated for this compound in the search results, represent the established techniques that would likely be employed for introducing or modifying sugar units in this compound or its derivatives.

Selective Modifications of the Steroid Skeleton

The steroid aglycone of this compound possesses multiple functional groups (e.g., hydroxyl groups, double bonds) that can be selectively modified through chemical reactions. Achieving selectivity is paramount due to the presence of similar functional groups in different positions of the complex steroid structure.

General strategies for the selective modification of steroid skeletons, relevant to the this compound aglycone, include:

Site-Selective Oxidation: Methods for the selective oxidation of C-H bonds at specific positions of the steroid nucleus have been developed. researchgate.net

Selective Acylation or Alkylation: Using protecting group strategies or carefully controlled reaction conditions to selectively modify hydroxyl groups.

Modification of Double Bonds: Reactions such as epoxidation, hydrogenation, or dihydroxylation can be applied selectively to the double bond(s) in the steroid ring system.

Skeletal Rearrangements: While more drastic, controlled rearrangements of the steroid skeleton can lead to novel structures and have been explored in steroid synthesis. academie-sciences.frresearchgate.net

The specific application of these methods to the this compound aglycone would depend on the desired modification and the specific functional groups present.

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of natural products like this compound are undertaken to explore structure-activity relationships, improve biological properties, or create novel compounds with desired characteristics. Analogs can involve modifications to the aglycone, the glycosyl portion, or both.

Given the steroidal glycoside nature of this compound, potential analog design strategies could involve:

Modification of the Sugar Moiety: This could include altering the type, number, or sequence of sugar units, changing the glycosidic linkages (e.g., α vs. β, or position of attachment), or modifying hydroxyl groups on the sugars (e.g., methylation, acetylation, halogenation). Synthesis of rare sugar derivatives and their incorporation into glycosides is an active area of research. researchgate.netthieme-connect.comthieme-connect.comgoogle.com

Modification of the Aglycone: This could involve altering the oxidation state of carbons, introducing new functional groups, modifying the side chain, or altering the steroid ring system (e.g., ring expansion or contraction). researchgate.netacademie-sciences.frresearchgate.netgoogle.comgoogle.com

Linking the Aglycone and Glycosyl Moiety through Different Linkers: While this compound has O-glycosidic linkages, analogs could explore C-glycosidic linkages or other types of linkers. academie-sciences.frresearchgate.netbeilstein-journals.org

The synthesis of such analogs would utilize a combination of the methods discussed in the previous sections, adapted to the specific structural changes desired. For instance, the synthesis of glycosylated analogs of other complex molecules like camptothecin (B557342) has been reported. scribd.com

Synthetic Methodology for this compound-Related Structural Motifs

The synthesis of this compound and its analogs relies on established and developing synthetic methodologies for constructing complex molecules containing steroid and glycoside features.

Key synthetic methodologies relevant to this compound-related structural motifs include:

Stereoselective Glycosylation: Methods to control the stereochemistry at the anomeric center during glycoside formation are critical. soton.ac.uknih.govbeilstein-journals.orgacs.orgntu.edu.sggoogle.commdpi.com

Protecting Group Chemistry: The use of appropriate protecting groups is essential to selectively functionalize specific hydroxyl groups and other reactive functionalities in both the aglycone and glycosyl moieties during synthesis.

Oxidation and Reduction Reactions: Selective oxidation and reduction methods are needed to interconvert functional groups in the steroid and sugar portions.

Carbon-Carbon Bond Formation Reactions: Various coupling reactions and methodologies for forming carbon-carbon bonds are employed to construct the steroid skeleton and potentially modify the aglycone side chain.

Solid-Phase Synthesis: While more commonly associated with peptides and oligonucleotides, solid-phase methods are being explored for oligosaccharide synthesis and could potentially be adapted for the synthesis of glycoside portions or conjugates. sigmaaldrich.comresearchgate.netatdbio.com

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can offer advantages in terms of selectivity and efficiency for specific transformations, particularly in glycosylation. mdpi.comresearchgate.net

These methodologies, continuously refined and expanded, provide the tools necessary to tackle the synthesis and modification of complex molecules like this compound and its diverse analogs.

Mechanistic Investigations of Alloside B Biological Activities

Antioxidant Mechanisms and Cellular Redox Regulation by Alloside B

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNOS), thereby maintaining cellular redox homeostasis. nih.govnih.govnih.gov The balance between the production of ROS and the capacity of the antioxidant system is critical for normal cellular function. nih.gov Disruptions to this balance can lead to oxidative stress, which is implicated in various diseases. nih.govnih.govmdpi.com Antioxidant compounds can exert their effects through various mechanisms, including directly scavenging free radicals and modulating endogenous antioxidant enzyme systems. biotech-asia.orgijbs.comxiahepublishing.com

Direct Radical Scavenging Pathways

Direct radical scavenging involves compounds that can react with and neutralize free radicals, converting them into more stable products and terminating radical chain reactions. biotech-asia.orgijbs.com This is a primary mechanism by which some antioxidants protect against oxidative damage. biotech-asia.org While the general principle of direct radical scavenging is well-established, specific data detailing this compound's capacity to directly scavenge various types of free radicals is not available in the consulted literature.

Modulation of Endogenous Antioxidant Enzyme Systems

The body possesses a complex system of endogenous antioxidant enzymes that catalyze reactions to neutralize free radicals and reactive oxygen species. nih.govxiahepublishing.comnews-medical.net Key enzymes in this system include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and peroxiredoxins (Prdx). nih.govnews-medical.netresearchgate.net These enzymes work in concert to metabolize oxidative intermediates and maintain cellular redox balance. nih.govnews-medical.net Modulation of the activity or expression of these enzymes by exogenous compounds can enhance the cellular defense against oxidative stress. xiahepublishing.com However, specific research findings on how this compound influences these endogenous antioxidant enzyme systems are not detailed in the available information.

Anti-Inflammatory Pathways Targeted by this compound

Inflammation is a complex biological response involving various signaling pathways and mediators. oncotarget.com While acute inflammation is a protective process, chronic inflammation can contribute to the pathogenesis of numerous diseases. oncotarget.com Anti-inflammatory agents can act by inhibiting the production or activity of pro-inflammatory mediators and by targeting specific cells involved in the inflammatory response. nih.gov

Inhibition of Pro-Inflammatory Mediators and Signaling Pathways

The inflammatory response is mediated by a variety of pro-inflammatory molecules, including cytokines (such as TNF-α, IL-1β, and IL-6) and chemokines. oncotarget.commdpi.comfrontiersin.orgthermofisher.com These mediators often signal through crucial intracellular pathways such as NF-κB and MAPK, which regulate the expression of genes involved in inflammation. oncotarget.comnih.govmdpi.comcellsignal.com Inhibition of these mediators or signaling pathways is a common strategy for anti-inflammatory agents. nih.govfrontiersin.org While the general mechanisms of inhibiting pro-inflammatory pathways are understood, specific data demonstrating this compound's inhibitory effects on particular mediators or signaling cascades is not provided in the consulted sources.

Cellular Targets in Anti-Inflammatory Processes

Various cell types are involved in the initiation and resolution of inflammation, including immune cells such as macrophages, neutrophils, B cells, and T cells. cellsignal.comfrontiersin.orgnih.gov Anti-inflammatory compounds can exert their effects by modulating the activity, migration, or phenotype of these cells. nih.gov For instance, some compounds can influence the shift between pro-inflammatory and anti-inflammatory macrophage phenotypes or affect neutrophil infiltration. nih.gov Specific cellular targets through which this compound might exert anti-inflammatory effects are not explicitly identified in the available research data.

Modulation of Lipid Metabolism by this compound (Hypolipidemic Effects)

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a significant risk factor for cardiovascular diseases. mdpi.comnih.govbiomolther.org Modulating lipid metabolism to lower elevated levels of total cholesterol, triglycerides, and LDL-cholesterol, while potentially increasing HDL-cholesterol, is a key therapeutic approach. mdpi.comnih.gov Hypolipidemic effects can be achieved through various mechanisms, including inhibiting the absorption of exogenous lipids, reducing the synthesis of endogenous lipids, and regulating lipid transport and metabolism in organs like the liver. mdpi.commdpi.com While the concept of hypolipidemic effects and the general mechanisms involved are described in the literature, specific detailed research findings on how this compound modulates lipid metabolism to exert hypolipidemic effects are not available in the consulted sources.

Influence on Lipoprotein Dynamics

This compound's potential influence on cardiovascular health is an area of ongoing research, linked in part to its suggested ability to modulate cholesterol levels. ontosight.ai Lipoproteins, such as low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL), play a critical role in transporting cholesterol in the bloodstream. pathologytestsexplained.org.au Apolipoprotein B (Apo B) is a key protein component of these atherogenic lipoproteins, with one Apo B molecule present on each LDL, VLDL, intermediate-density lipoprotein (IDL), and lipoprotein(a) particle. pathologytestsexplained.org.aucmaj.canih.gov The number of Apo B-containing particles is considered a significant predictor of cardiovascular risk. cmaj.canih.gov While this compound is suggested to impact cholesterol modulation, specific detailed research findings on how it directly influences the dynamics of these lipoproteins or interacts with proteins like Apo B are not extensively described in the provided search results. ontosight.ai

Immunomodulatory Effects of this compound

Some studies suggest that this compound may exhibit immunomodulatory effects. ontosight.ai Immunomodulation involves the regulation of the immune system, which can include either stimulating or suppressing immune responses. clevelandclinic.orgmdpi.com Steroidal saponins (B1172615), the class of compounds to which this compound belongs, have been documented to possess immunomodulatory activities. rsc.orgdntb.gov.ua

In Vitro Immunological Responses

Cellular and Molecular Targets in Immune Modulation

The immunomodulatory effects of compounds can be mediated through interactions with specific cellular and molecular targets within the immune system. Immune cells, including B cells, T cells, macrophages, and dendritic cells, play crucial roles in orchestrating immune responses. msdmanuals.comunimi.it Molecular targets can include various signaling molecules, receptors, or enzymes involved in immune cell activation and function. dovepress.comgoogle.com Although this compound is suggested to have immunomodulatory properties, the specific cellular and molecular targets through which this compound exerts these effects have not been explicitly detailed in the provided search results. ontosight.ai General information exists on how other compounds target immune cells like B cells or influence molecular pathways, but this is not specifically linked to this compound. google.comnih.govrapidnovor.comwikipedia.orgimmunology.orgki.se

Exploration of Other Mechanistic Biological Phenomena Associated with this compound

Beyond its suggested effects on cholesterol and the immune system, the mechanistic basis for other potential biological activities of this compound is an area requiring further exploration. ontosight.ai

Cellular Pathways Affected by this compound (e.g., related to anti-Candida activity of furostanol glycosides)

This compound is a naturally occurring steroidal glycoside identified in plant species such as Allium stipitatum and Allium suworowii. ontosight.ainih.govnih.gov Its structure is characterized by a cholesterol-derived aglycone linked to sugar moieties, including glucose and galactose. ontosight.ai Research indicates that this compound possesses various potential biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects. ontosight.aijst.go.jpdntb.gov.ua

While this compound is a steroidal glycoside, and some compounds within the broader class of furostanol glycosides and saponins have demonstrated antifungal properties, particularly against Candida species, specific detailed research on the anti-Candida activity and the precise cellular pathways affected by this compound itself is limited in the available literature.

Studies on other furostanol glycosides and saponins provide insights into potential mechanisms that could be relevant to this compound, given their structural similarities as steroidal glycosides. For instance, proto-eruboside-B and its enzymatic hydrolysis product, eruboside-B, isolated from Allium sativum, have shown in vitro inhibitory effects on the growth of Candida albicans. jst.go.jp Eruboside-B demonstrated a minimum inhibitory concentration (MIC) of 25 µg/ml against Candida albicans. jst.go.jp

Furthermore, steroidal saponins from Tribulus terrestris, including certain furostanol glycosides, have exhibited significant in vitro antifungal activity against various pathogenic Candida species, including fluconazole-resistant strains. jst.go.jpresearchgate.net For example, two steroid saponins from Tribulus terrestris, TTS-12 and TTS-15, showed potent activity against Candida albicans, C. neoformans, and C. krusei, with notable MIC80 values (Table 1). jst.go.jp

The mechanisms of action for many antifungal compounds, including polyenes and azoles, often involve targeting the fungal cell membrane, a critical cellular component. Polyene antifungals like Amphotericin B interact directly with ergosterol (B1671047), a key sterol in the fungal cell membrane, leading to pore formation and disruption of membrane integrity. jmb.or.krseq.esnih.govmdpi.comnih.gov Azoles, on the other hand, inhibit ergosterol biosynthesis by targeting enzymes like lanosterol (B1674476) 14-α-demethylase, which also compromises membrane structure and function. jmb.or.krnih.govmdpi.comnih.gov

Saponins, as a class of compounds that includes furostanol glycosides, are generally known to interact with cell membranes, potentially through binding to membrane-bound sterols. mdpi.com This interaction can lead to increased membrane permeability and disruption. Studies on other saponins have indicated that their antifungal mechanisms may involve interfering with ergosterol biosynthesis, damaging mitochondria, and affecting energy and lipid metabolism pathways in Candida albicans. mdpi.com

While these studies on related compounds suggest potential mechanisms involving fungal cell membrane integrity and sterol pathways, the specific cellular pathways directly modulated by this compound in the context of anti-Candida activity have not been clearly elucidated in the provided research. Further dedicated investigations are required to determine if this compound exhibits anti-Candida effects and, if so, to precisely identify the cellular targets and pathways through which it exerts its activity.

Table 1: In Vitro Antifungal Activity of Selected Steroid Saponins from Tribulus terrestris Against Candida Species

| Compound | Candida albicans (MIC80, µg/ml) | Candida krusei (MIC80, µg/ml) |

| TTS-12 | 4.4 | 8.8 |

| TTS-15 | 9.4 | 18.4 |

Note: Data extracted from research on related compounds (steroidal saponins from Tribulus terrestris) as an example of anti-Candida activity within the broader class of glycosides. jst.go.jp

Ecological and Biotechnological Research Perspectives on Alloside B

Role of Alloside B in Plant-Environment Interactions (e.g., Allelopathy, Defense Mechanisms)

Allelopathy is a phenomenon where plants release secondary metabolites, known as allelochemicals, that can influence the growth and development of other organisms, including other plants and microorganisms, in their environment. nih.govmdpi.comresearchgate.net These chemical interactions can be either inhibitory or stimulatory. nsf.gov Allelochemicals play a role in plant defense mechanisms against weeds and herbivory. nih.govfrontiersin.org The production and release of allelochemicals can be influenced by various biotic and abiotic factors, such as plant competition, herbivory, soil-borne pathogens, light, temperature, water availability, and soil characteristics. mdpi.comresearchgate.net

While the general roles of allelochemicals in plant-environment interactions, including defense and competition, are well-established nih.govmdpi.comresearchgate.netnsf.govfrontiersin.org, specific detailed research findings on the direct role of this compound in these mechanisms are not extensively available in the provided search results. The information primarily discusses allelopathy and defense mechanisms in a broader context of secondary metabolites.

Biotechnological Production Platforms for this compound

The production of high-value natural products and bioactive compounds from plants can be challenging due to their accumulation in meager quantities and the time-consuming nature of isolation and purification from natural sources. mdpi.com Biotechnological approaches, such as plant cell culture and microbial fermentation, offer alternative platforms for the production of these compounds. mdpi.commdpi.com

Microbial Fermentation Approaches

Microbial fermentation is another efficient and cost-effective method for producing bioactive compounds. mdpi.com Microorganisms, such as bacteria and yeasts, can be utilized as biofactories by leveraging their metabolic machinery for the production of specific compounds. mdpi.comnih.gov Bacillus species, for instance, are dominant bacterial workhorses in industrial fermentations and have been engineered to produce various compounds. nih.gov Lactic acid bacteria are also important in food fermentations. fao.org

Microbial fermentation can offer advantages over conventional methods, such as simplifying production and avoiding multiple purification steps. mdpi.com However, challenges like low yields and lack of specificity can exist. mdpi.com

The search results discuss microbial fermentation in the context of producing bioactive peptides, enzymes, and other compounds mdpi.comnih.govfao.orgresearchgate.net. They also mention the potential of using transgenic microorganisms for the production of plant-derived fine chemicals. researchgate.net However, there is no specific information or detailed research findings in the provided snippets regarding the application of microbial fermentation specifically for the production of this compound.

Advanced Research Methodologies and Future Directions in Alloside B Studies

Integrated Omics Approaches for Holistic Characterization (e.g., Metabolomics, Transcriptomics, Proteomics)

Integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and are increasingly recognized for their potential to unravel novel mechanisms in biological science. researchgate.netembopress.orgwayne.edufrontiersin.org These technologies allow for the exploration of different levels of biological molecules, including genes, mRNA, proteins, lipids, and metabolites. researchgate.net While individual omics methods provide specific insights, their integration can provide a more comprehensive understanding of complex biological responses. embopress.orgfrontiersin.org For instance, in microbiome studies, multi-omics analyses are used to understand molecular changes in microbial communities exposed to different conditions, with different omics data types complementing each other for capturing functional changes. embopress.org Metabolomics, specifically, focuses on characterizing metabolites and can be used to understand disease mechanisms and identify drug targets. wayne.edu

High-Throughput Screening Methodologies for Novel Biological Activities

High-throughput screening (HTS) is a widely used method in drug discovery that enables the rapid and automated testing of large libraries of compounds against specific biological targets or cellular phenotypes. evotec.combmglabtech.com This process is crucial for identifying potential "hits" or "leads" that show desired activity. bmglabtech.com HTS leverages robotics and automation to quickly assess the biological or biochemical activity of numerous molecules in a cost-effective manner. bmglabtech.com Cell-based assays are frequently used in miniaturized HTS formats to screen chemical libraries for various biological activities. nih.gov While HTS is effective for identifying compounds with activity against a target, it typically does not assess properties critical for drug development like toxicity or bioavailability, serving instead as a starting point for further optimization and mechanistic understanding. bmglabtech.com

Advanced Imaging Techniques for In Situ Localization and Activity Mapping (e.g., Mass Spectrometry Imaging)

Advanced imaging techniques, such as mass spectrometry imaging (MSI), are valuable tools for visualizing biomolecules in tissues in a spatial and label-free manner. nih.gov MSI combines mass spectrometry and histology, allowing for the detection of hundreds to thousands of molecules in a single tissue slice without the need for extraction or purification. nih.gov This technique is particularly useful for investigating the spatial distribution of molecules like glycosphingolipids in biological tissues. nih.gov Matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) is one of the common ionization methods used in MSI. nih.gov Multimodal imaging approaches, combining techniques like histopathology with MSI and imaging mass cytometry, can provide detailed in situ localization and activity mapping. biodeep.cn

Rational Design of Alloside B-Derived Probes and Tools for Mechanistic Studies

The rational design of probes and tools derived from compounds like this compound is essential for conducting detailed mechanistic studies. These probes can help elucidate how this compound interacts with biological targets and pathways. Mechanistic studies often involve techniques such as quenching experiments, radical probe experiments via ring-opening reactions, fluorescence quenching experiments, and analysis of active species. researchgate.net The design of such probes requires a deep understanding of the chemical structure and reactivity of the parent compound. For instance, studies on other compounds have utilized techniques like photoaffinity labeling with diazirine probes to map small molecule-protein binding sites and understand reaction mechanisms. nih.gov

Unexplored Therapeutic Avenues based on Emerging Mechanistic Insights

Emerging mechanistic insights into the biological activities of this compound can reveal unexplored therapeutic avenues. Understanding how this compound interacts with specific cellular components or pathways can suggest its potential use in treating various conditions. For example, understanding the mechanisms of B-cell maturation has opened new avenues for novel approaches in treating blood cancers like B-cell Acute Lymphoblastic Leukaemia (B-ALL). news-medical.net Similarly, research into intracellular immunotherapy targets like Cbl-b, an E3 ubiquitin ligase, based on mechanistic understanding, has led to the exploration of small-molecule inhibitors as promising therapeutic agents in cancer immunotherapy. nih.govbiorxiv.org While the specific therapeutic avenues for this compound would depend on its elucidated mechanisms of action, insights gained from advanced research methodologies can guide the exploration of its potential in areas such as immune modulation, cell signaling, or other relevant biological processes.

Multidisciplinary Research Collaborations to Advance this compound Understanding

Advancing the understanding of this compound necessitates multidisciplinary research collaborations. These collaborations bring together researchers with diverse expertise, such as chemists, biologists, pharmacologists, and data scientists, to tackle complex research questions. Collaborative research is growing in popularity and can lead to a "1+1>2 effect" where the combined efforts yield greater results than individual contributions. ed.govresearchgate.net Effective collaborations are influenced by factors such as the characteristics of the collaborative team, the research environment, and the collaboration processes. researchgate.net Institutional support and the existence of research centers can positively influence the readiness of individuals to collaborate. researchgate.net Multidisciplinary teams can leverage integrated omics approaches, advanced imaging techniques, and high-throughput screening to gain a comprehensive understanding of this compound's properties and potential applications.

Compounds Mentioned and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 3072500 |

Data Tables:

Based on the search results, there is no specific quantitative data on this compound's biological activity or properties presented in a format suitable for creating detailed interactive data tables within this response. The PubChem entry provides computed properties like molecular formula, weight, and predicted collision cross-section values. nih.govnih.govuni.lu

| Property | Value | Source |

| Molecular Formula | C39H66O14 | PubChem nih.gov |

| Molecular Weight | 758.9 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 758.44525677 Da | PubChem nih.gov |

| XLogP3 (Predicted) | 1.5 | PubChem nih.gov |

| Predicted CCS [M+H]+ (Ų) | 268.0 | PubChem uni.lu |

| Predicted CCS [M+Na]+ (Ų) | 269.5 | PubChem uni.lu |

| Predicted CCS [M-H]- (Ų) | 264.0 | PubChem uni.lu |

Q & A

Q. How should researchers document experimental protocols for reproducibility?

- Answer: Provide step-by-step methods in supplementary materials, including instrument parameters (e.g., HPLC gradients), raw data (e.g., NMR spectra), and code for statistical analyses (e.g., R/Python scripts). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or Figshare .

Research Gaps and Future Directions

What unresolved questions persist regarding this compound’s toxicity profile?

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.